3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-chloro-6-ethoxypyridine-2-amine with thiocarbonyl compounds under specific conditions. One common method involves the use of thiocarbonyl diimidazole as a reagent, which facilitates the formation of the thiadiazole ring through cyclization. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final cyclization to form the thiadiazole ring. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-6-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-thiol
- 3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-carboxylic acid
Uniqueness
3-(3-Chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the chloro-substituted pyridine ring enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1179361-36-4 |
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Molecular Formula |
C9H9ClN4OS |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
3-(3-chloro-6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H9ClN4OS/c1-2-15-6-4-3-5(10)7(12-6)8-13-9(11)16-14-8/h3-4H,2H2,1H3,(H2,11,13,14) |
InChI Key |
CNLUZRMVJDZXAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Cl)C2=NSC(=N2)N |
Origin of Product |
United States |
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